5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine
Description
Properties
CAS No. |
923033-79-8 |
|---|---|
Molecular Formula |
C8H9ClN6 |
Molecular Weight |
224.65 g/mol |
IUPAC Name |
5-chloro-2-[(1-methyltetrazol-5-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C8H9ClN6/c1-15-8(12-13-14-15)3-7-6(10)2-5(9)4-11-7/h2,4H,3,10H2,1H3 |
InChI Key |
UCRGEEBSQKTDFR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)CC2=C(C=C(C=N2)Cl)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-chloro-2-(tetrazolyl-substituted) pyridine derivatives typically proceeds via:
- Initial functionalization of a 2-amino-5-chloropyridine core.
- Formation of aroylamino intermediates through reaction with aromatic acid chlorides.
- Conversion of these intermediates into imidoyl chlorides.
- Cycloaddition reaction with sodium azide to form the tetrazole ring.
This approach is validated by the work of Shanmugapandiyan et al. (2013), who synthesized a series of 5-chloro-2-(5-substituted-1H-tetrazol-1-yl)pyridines using this method with good yields and purity, confirmed by IR, NMR, and mass spectrometry.
Stepwise Preparation Procedure
Step 1: Synthesis of 2-aroylamino-5-chloropyridines
- React 2-amino-5-chloropyridine with equimolar aromatic aroyl chlorides in pyridine.
- Stir at room temperature for 2 hours.
- Filter and recrystallize the crude product from ethanol.
Step 2: Formation of N-Pyridyl-2-yl imidoformylchloride-benzene
- Heat the aroylamino intermediate with phosphorus pentachloride (PCl5) at 100°C for 1 hour.
- Remove excess POCl3 under reduced pressure.
Step 3: Cycloaddition to form Tetrazole
- Treat the imidoyl chloride with sodium azide in an ice-cold aqueous solution containing sodium acetate and acetone.
- Stir overnight.
- Extract with chloroform and dry to isolate the tetrazole-substituted pyridine.
This sequence is summarized in Scheme 1 of the cited research.
Alternative Synthetic Routes and Coupling Reactions
Other methods involve:
- Suzuki coupling of brominated pyridine intermediates with arylboronic acids to introduce aryl substituents.
- Use of Negishi coupling for arylalkyl substitutions.
- Lithiation followed by reaction with Weinreb amides to create aryloyl intermediates.
- Conversion of hydroxypyridinones to tetrazole derivatives by treatment with sodium azide in DMF with catalytic acetic acid.
These methods have been reported to yield high-purity products with yields ranging from 54% to 75% depending on the substituents.
Data Tables of Physical and Biological Properties
Table 1: Physical Data of Selected 5-Chloro-2-(5-substituted-1H-tetrazol-1-yl)pyridine Compounds
| Compound Code | Molecular Formula | Melting Point (°C) | Yield (%) | Rf Value |
|---|---|---|---|---|
| 5a | C12H8ClN5 | 124 | 54 | 0.62 |
| 5b | C12H7ClN6O2 | 144 | 62 | 0.55 |
| 5c | C12H7Cl2N5 | 138 | 68 | 0.64 |
| 5d | C12H7Cl2N5 | 150 | 75 | 0.71 |
| 5e | C13H10ClN5O | 180 | 69 | 0.54 |
| 5f | C13H10ClN5 | 148 | 71 | 0.63 |
| 5g | C12H7BrClN5 | 106 | 59 | 0.59 |
| 5h | C12H6Cl3N5 | 166 | 75 | 0.57 |
| 5i | C12H6ClN7O4 | 174 | 67 | 0.76 |
| 5j | C13H10ClN5 | 132 | 73 | 0.60 |
Table 2: Antitubercular Activity (MIC in µg/ml) of Synthesized Compounds
| Compound Code | MIC (µg/ml) | Remarks |
|---|---|---|
| 5a | 12.5 | Moderate activity |
| 5b | 6.25 | Enhanced activity (nitro group) |
| 5c | 3.125 | Highest activity (chlorine at 3-position) |
| 5d | 12.5 | Moderate activity |
| 5e | 25 | Lower activity |
| 5f | 25 | Lower activity |
| 5g | 12.5 | Moderate activity |
| 5h | 12.5 | Moderate activity |
| 5i | 12.5 | Moderate activity |
| 5j | 25 | Lower activity |
| Rifampicin | 0.2 | Standard drug for comparison |
Research Findings and Discussion
- The synthetic approach using aroyl chloride and sodium azide cycloaddition is efficient, yielding 1,5-disubstituted tetrazoles under mild conditions with good overall yields (54–75%).
- Spectroscopic data (IR, ^1H and ^13C NMR, MS) confirm the successful formation of the tetrazole ring and substitution pattern.
- The presence of electron-withdrawing groups such as nitro and chlorine at specific positions on the phenyl ring enhances antimycobacterial activity.
- Compound 5c, featuring a chlorine atom at the 3-position, showed the lowest minimum inhibitory concentration (3.125 µg/ml) against Mycobacterium tuberculosis H37Rv, indicating strong potential as an antitubercular agent.
- The methodology allows for structural optimization to improve biological activity further.
Summary of Preparation Methodologies
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Acylation | 2-amino-5-chloropyridine + aroyl chlorides, pyridine, room temp, 2 h | Formation of 2-aroylamino-5-chloropyridines |
| 2 | Chlorination | PCl5, 100°C, 1 h | Formation of imidoyl chlorides |
| 3 | Cycloaddition (Tetrazole formation) | Sodium azide, sodium acetate, water/acetone, ice-cold, overnight | Formation of 5-chloro-2-(5-substituted tetrazol-1-yl)pyridines |
| 4 | Optional Coupling (Suzuki, Negishi) | Brominated intermediates + arylboronic acids or organozinc reagents, Pd catalyst | Introduction of aryl or arylalkyl substituents |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the tetrazole ring.
Reduction: Reduction reactions can target the nitro group if present in derivatives of this compound.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of nitro derivatives can yield amine products.
Substitution: Substitution of the chloro group can result in various functionalized pyridine derivatives.
Scientific Research Applications
5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic the structure of certain biological molecules, allowing the compound to inhibit or activate specific pathways. The chloro group enhances the compound’s binding affinity to its target by forming additional interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The following table highlights key structural differences and similarities with related compounds:
| Compound Name | Core Structure | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Target Compound | Pyridine | 2-(1-Me-tetrazolylmethyl), 5-Cl, 3-NH₂ | C₈H₉ClN₆ | 224.65 | Tetrazole via methylene, Cl, NH₂ |
| 5-(4-Cl-phenyl)-2-Me-pyrazol-3-amine [1] | Pyrazole | 5-(4-Cl-phenyl), 2-Me, 3-NH₂ | C₁₀H₁₀ClN₃ | 207.66 | Chlorophenyl, methyl, NH₂ |
| 3-(1H-tetrazol-5-yl)pyridin-2-amine [3] | Pyridine | 3-tetrazole, 2-NH₂ | C₆H₆N₆ | 162.15 | Direct tetrazole attachment |
| 5-Cl-2-(cyclopentylmethoxy)pyridin-3-amine [13] | Pyridine | 2-OCH₂cyclopentyl, 5-Cl, 3-NH₂ | C₁₁H₁₅ClN₂O | 226.71 | Alkoxy substituent |
| 5-Cl-6-(triazol-2-yl)pyridin-3-amine [17] | Pyridine | 6-triazole, 5-Cl, 3-NH₂ | C₇H₆ClN₅ | 195.61 | Triazole at position 6 |
Key Observations:
Tetrazole Placement: The target compound’s tetrazole is attached via a methylene bridge, offering conformational flexibility compared to direct attachment in 3-(1H-tetrazol-5-yl)pyridin-2-amine . This flexibility may enhance binding to sterically constrained targets. In cephalosporin derivatives (e.g., ), the 1-methyltetrazolethio group improves antibacterial activity by enhancing β-lactamase stability.
Chloro Substitution :
- The 5-chloro group in the target compound is consistent with analogs like 5-Cl-2-(cyclopentylmethoxy)pyridin-3-amine [13], which shares electronic effects (e.g., electron-withdrawing) but differs in substituent bulk.
For example, 1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine [14] incorporates a thiophene, increasing lipophilicity .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : The target’s higher molecular weight (224.65 g/mol) vs. triazole-containing analogs (e.g., 195.61 g/mol [17]) may influence membrane permeability and bioavailability.
- Bioisosteric Effects: The tetrazole’s resemblance to carboxylic acid could mimic carboxylate interactions in biological systems, a feature absent in non-tetrazole analogs like pyrazole derivatives .
Hypothetical Structure-Activity Relationships (SAR)
Position 2 Modifications :
- The methylene-linked tetrazole in the target compound may allow better spatial alignment with target receptors compared to rigid analogs (e.g., 3-(1H-tetrazol-5-yl)pyridin-2-amine [3]).
- Replacement with alkoxy groups (e.g., cyclopentylmethoxy [13]) reduces hydrogen-bonding capacity but increases lipophilicity.
Position 5 Chloro :
- The chloro group’s electron-withdrawing effect may stabilize aromatic π-systems, enhancing binding to electron-rich pockets. This effect is shared with 5-Cl-6-(triazol-2-yl)pyridin-3-amine [17], where chloro and triazole create a polarized aromatic system .
Biological Activity
5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.
The synthesis of 5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine typically involves the reaction of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine with various reagents under controlled conditions. The compound has a molecular formula of C9H10ClN5 and a molecular weight of 227.66 g/mol. Its structure includes a pyridine ring substituted with a chloro group and a tetrazole moiety, which is known for its diverse biological activities.
Antibacterial Activity
Tetrazole derivatives, including 5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine, have shown promising antibacterial properties. Research indicates that these compounds can inhibit bacterial growth effectively. For instance, studies have demonstrated that certain tetrazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibacterial agents .
Anticancer Activity
The anticancer potential of this compound is notable. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, compounds similar to 5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and tubulin polymerization inhibition . The IC50 values for these derivatives often fall within the low micromolar range, indicating significant potency.
Anti-inflammatory Effects
The anti-inflammatory properties of tetrazole derivatives are also well-documented. Compounds like 5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various cell models . This suggests their potential use in treating inflammatory diseases.
Neuroprotective Effects
Recent studies have indicated that tetrazole-containing compounds may offer neuroprotective benefits. They can potentially mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's. The mechanism involves modulation of signaling pathways associated with neuronal survival .
Case Studies and Research Findings
A comprehensive review of literature reveals multiple studies focusing on the biological activity of tetrazole derivatives:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine, and how are intermediates characterized?
- Methodology : The compound can be synthesized via multi-step reactions involving cyclization, acylation, and substitution. For example:
- Step 1 : Cyclization of substituted hydrazides with reagents like POCl₃ at elevated temperatures (120°C) to form pyrazole intermediates .
- Step 2 : Functionalization via alkylation or nucleophilic substitution to introduce the tetrazole-methyl group. Key intermediates (e.g., 5-chloro-pyrazole-4-carbonyl chloride) are characterized using IR, ¹H/¹³C NMR, and mass spectrometry to confirm regiochemistry and purity .
- Critical Note : Optimize reaction stoichiometry and solvent polarity (e.g., toluene with trifluoroacetic acid catalysis) to minimize side products .
Q. How is the compound’s structural integrity validated post-synthesis?
- Analytical Techniques :
- Spectroscopy : ¹H NMR (e.g., δ 2.5–3.5 ppm for methyl-tetrazole protons) and ¹³C NMR (e.g., 160–165 ppm for tetrazole carbons) confirm substitution patterns .
- Chromatography : HPLC or GC-MS monitors purity (>95%) and detects residual solvents .
- Elemental Analysis : Matches calculated C, H, N values within 0.3% deviation .
Q. What reaction conditions are critical for introducing the tetrazole moiety?
- Key Factors :
- Use microwave-assisted synthesis to accelerate tetrazole formation (e.g., 30 min at 150°C) while improving yield .
- Select bases (e.g., triethylamine) to deprotonate intermediates and stabilize reactive tetrazole anions during alkylation .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Approach :
- Perform density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., bacterial enzymes), prioritizing derivatives with high binding affinity .
Q. How to resolve contradictions in reported synthetic yields for similar tetrazole-pyridine hybrids?
- Troubleshooting :
- Variable Control : Replicate literature protocols while isolating factors like solvent purity, inert atmosphere (N₂/Ar), and catalyst batch .
- Advanced Analytics : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify kinetic bottlenecks .
Q. What strategies optimize regioselectivity in tetrazole-pyridine coupling reactions?
- Regiochemical Control :
- Steric Effects : Bulky substituents on the pyridine ring (e.g., 3-amine vs. 4-chloro) direct tetrazole coupling to less hindered positions .
- Catalytic Systems : Transition-metal catalysts (e.g., CuI) promote cross-coupling at specific sites via chelation-directed mechanisms .
Q. How to evaluate the compound’s stability under varying pH and temperature conditions?
- Stability Protocols :
- Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours, analyzing degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C) to inform storage conditions .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Critical Peaks | Interpretation |
|---|---|---|
| ¹H NMR | δ 2.8–3.2 (s, 3H) | Methyl group on tetrazole |
| ¹³C NMR | δ 152.5 | Tetrazole C=N carbon |
| IR | 1650 cm⁻¹ | C-Cl stretch (pyridine) |
Table 2 : Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–150°C | >90% yield at 150°C |
| Solvent | Toluene/DMF | Polar aprotic solvents enhance nucleophilicity |
| Catalyst | TFA (10 mol%) | Accelerates cyclization by 40% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
